![molecular formula C19H14FN5O2S B2590306 N-(4-氟苯基)-2-[(4-氧代-5-苯基-1H-吡唑并[3,4-d]嘧啶-6-基)硫代]乙酰胺 CAS No. 690960-19-1](/img/structure/B2590306.png)
N-(4-氟苯基)-2-[(4-氧代-5-苯基-1H-吡唑并[3,4-d]嘧啶-6-基)硫代]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation . Then, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically involve the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .科学研究应用
PET成像放射合成
与N-(4-氟苯基)-2-[(4-氧代-5-苯基-1H-吡唑并[3,4-d]嘧啶-6-基)硫代]乙酰胺同族的化合物已被探索其在正电子发射断层扫描(PET)成像中的潜力。例如,[18F]PBR111是一种衍生自类似系列的放射性配体,已被合成用于PET成像转运蛋白(18 kDa),表明这些化合物在神经影像学和神经炎症过程研究中的潜力(Dollé等人,2008)。
神经炎症PET成像
与该化合物密切相关的吡唑并[1,5-a]嘧啶衍生物已被合成并体外评估了其与转运蛋白18 kDa(TSPO)的结合潜力,TSPO被认为是神经炎症过程的早期生物标志物。其中一些化合物被氟-18放射性标记,用于神经炎症啮齿动物模型的体内PET成像,突出了它们在理解神经炎症性疾病中的效用(Damont等人,2015)。
抗肿瘤和抗癌应用
研究还深入探讨了吡唑并[3,4-d]嘧啶衍生物的抗肿瘤潜力。这些化合物表现出显着的抗肿瘤活性,其中一些比多柔比星等参考药物更有效。这表明N-(4-氟苯基)-2-[(4-氧代-5-苯基-1H-吡唑并[3,4-d]嘧啶-6-基)硫代]乙酰胺的衍生物可以探索其抗肿瘤特性,为癌症治疗提供新途径(Alqasoumi等人,2009)。
分子对接和药物设计
该化合物因其分子结构和相互作用而成为量子化学洞察的主题,突出了其在药物设计中的潜力。详细的分析,包括自然键轨道计算和分子对接,表明其作为抗病毒剂的可行性,特别是针对COVID-19,通过与SARS-CoV-2蛋白相互作用。此类研究证明了该化合物在开发新的治疗剂中的潜力(Mary等人,2020)。
未来方向
属性
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2S/c20-12-6-8-13(9-7-12)22-16(26)11-28-19-23-17-15(10-21-24-17)18(27)25(19)14-4-2-1-3-5-14/h1-10H,11H2,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCYOOCHIBUCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。